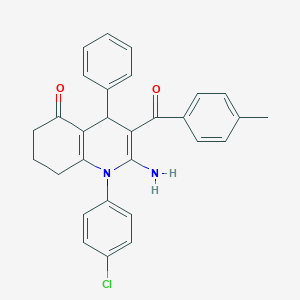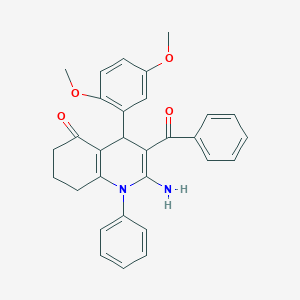![molecular formula C29H26N4O4S B304433 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide](/img/structure/B304433.png)
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide involves the inhibition of specific enzymes and proteins that are involved in cancer cell growth and neurodegenerative diseases. It has been found to target specific pathways and receptors, leading to the inhibition of cell growth and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide has minimal toxicity and has no significant effects on normal cells. It has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential in treating neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide in lab experiments is its specificity in targeting specific pathways and receptors. However, one limitation is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
For the research on 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide include further studies on its potential in treating other diseases such as autoimmune diseases and infectious diseases. Additionally, further research can be conducted on optimizing its synthesis method and improving its solubility in water.
Synthesis Methods
The synthesis of 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide involves the reaction of 2-chloro-N-(2-methyl-4-pyridinyl)acetamide with 3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinethiol in the presence of a base. The resulting product is then purified through column chromatography.
Scientific Research Applications
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide has been studied for its potential in various scientific research applications. It has shown promising results in the field of cancer research, specifically in the inhibition of cancer cell growth. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide |
|---|---|
Molecular Formula |
C29H26N4O4S |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
2-[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl-N-(2-methylpyridin-4-yl)acetamide |
InChI |
InChI=1S/C29H26N4O4S/c1-18-12-21(10-11-31-18)32-27(34)17-38-29-23(16-30)22(15-24(33-29)19-8-6-5-7-9-19)20-13-25(35-2)28(37-4)26(14-20)36-3/h5-15H,17H2,1-4H3,(H,31,32,34) |
InChI Key |
FICYJFMMVJMUTD-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)

![2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B304367.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-phenylnicotinonitrile](/img/structure/B304368.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)

